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Core Science & Biosynthesis

Foundational

A Technical Guide to the Electron-Withdrawing Effects of Fluorine in 2-Fluoro-3-hydroxy-5-methylbenzoic Acid

Abstract This technical guide offers an in-depth analysis of the electronic effects of the fluorine substituent in 2-Fluoro-3-hydroxy-5-methylbenzoic acid, a key building block in modern medicinal chemistry. We will diss...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide offers an in-depth analysis of the electronic effects of the fluorine substituent in 2-Fluoro-3-hydroxy-5-methylbenzoic acid, a key building block in modern medicinal chemistry. We will dissect the dual nature of fluorine's influence—its powerful electron-withdrawing inductive effect (-I) and its countervailing, though weaker, electron-donating resonance effect (+R). This guide elucidates how these competing forces modulate the molecule's physicochemical properties, with a primary focus on the acidity of the carboxylic acid and hydroxyl functional groups. We provide detailed experimental and computational protocols for researchers to characterize these effects, including methods for pKa determination and spectroscopic analysis. The content is structured to provide both foundational understanding and practical, field-proven insights for scientists engaged in drug discovery and synthetic chemistry.

Introduction: The Strategic Role of Fluorine in Aromatic Systems

2-Fluoro-3-hydroxy-5-methylbenzoic acid is a polysubstituted aromatic compound whose utility in pharmaceutical development stems from the unique properties imparted by its substituents.[1] The strategic placement of a fluorine atom, a hydroxyl group, and a methyl group on the benzoic acid scaffold creates a molecule with tailored reactivity and potential for specific biological interactions. To harness its full potential, it is crucial to understand the electronic interplay of these groups.

At the heart of this interplay is the effect of substituents on the electron density of the aromatic ring. These effects are broadly categorized as:

  • Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the ring, typically making it less reactive towards electrophilic attack and increasing the acidity of attached functional groups like carboxylic acids.[2][3]

  • Electron-Donating Groups (EDGs): These groups increase the ring's electron density, activating it towards electrophilic substitution and decreasing the acidity of attached functional groups.[3]

Fluorine occupies a unique position. Due to its supreme electronegativity, it is a potent EWG via the inductive effect.[4][5] However, possessing lone pairs of electrons, it can also act as an EDG through resonance.[6][7] This guide will explore how this electronic duality defines the chemical character of 2-Fluoro-3-hydroxy-5-methylbenzoic acid.

The Dichotomy of Fluorine's Electronic Influence

The net electronic effect of a fluorine substituent on an aromatic ring is a delicate balance between its inductive and resonance contributions.

The Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds.[6] Fluorine is the most electronegative element, giving it a powerful ability to pull electron density towards itself from the rest of the molecule. This effect is strongest at the carbon atom directly bonded to the fluorine (ipso-carbon) and diminishes with distance.[4][8] In 2-Fluoro-3-hydroxy-5-methylbenzoic acid, the fluorine is in the ortho position relative to the carboxylic acid, placing its strong -I effect in close proximity to the primary functional group.

The Resonance Effect (+R)

The resonance (or mesomeric) effect involves the delocalization of pi (π) electrons across the aromatic system.[8] The lone pair electrons on the fluorine atom can be donated into the benzene ring's π-system.[6][9] This donation increases electron density, particularly at the ortho and para positions. However, for halogens, the orbital overlap between fluorine's 2p orbitals and carbon's 2p orbitals is effective, but its extreme electronegativity holds its lone pairs tightly, making it a relatively weak resonance donor compared to oxygen or nitrogen.[9][10]

The Net Result: A Deactivating Ortho, Para-Director

In nearly all cases involving halogens on an aromatic ring, the strong, distance-dependent inductive effect (-I) dominates over the weaker resonance effect (+R).[5][6] Consequently, fluorine acts as a net electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution. However, because the resonance donation that does occur stabilizes the intermediates for substitution at the ortho and para positions, fluorine directs incoming electrophiles to these sites.[4]

G cluster_effects Fluorine's Electronic Effects on Benzene Ring cluster_outcomes Net Impact F Fluorine Atom Inductive Inductive Effect (-I) Through σ-bonds F->Inductive High Electronegativity Resonance Resonance Effect (+R) Through π-system F->Resonance Lone Pair Electrons Dominance -I Effect > +R Effect Inductive->Dominance Resonance->Dominance Directing Ortho, Para-Directing (EAS) Resonance->Directing Stabilizes intermediates Result Net Electron Withdrawal (Deactivation) Dominance->Result

Diagram 1: Logical flow of fluorine's dual electronic effects.

Impact on Molecular Acidity (pKa)

The primary consequence of fluorine's electron-withdrawing nature in this molecule is the pronounced increase in the acidity of both the carboxylic acid and hydroxyl groups. Acidity is determined by the stability of the conjugate base formed upon deprotonation; any factor that stabilizes this anion will increase acidity (i.e., lower the pKa).[3]

Carboxylic Acid Group (Position 1)

The ortho-fluorine exerts a profound acid-strengthening effect.

  • Stabilization of the Carboxylate Anion: The potent -I effect of the fluorine atom withdraws electron density from the aromatic ring and, by extension, from the carboxylate anion (-COO⁻) that forms after the proton is lost. This dispersal of the negative charge stabilizes the anion, shifting the equilibrium towards dissociation and making the acid stronger.[2][4]

  • The "Ortho Effect": The acidity of 2-fluorobenzoic acid (pKa ≈ 3.27) is significantly greater than that of benzoic acid (pKa ≈ 4.20) and even its isomers, 3-fluorobenzoic acid (pKa ≈ 3.86) and 4-fluorobenzoic acid (pKa ≈ 4.14).[4] This demonstrates the powerful, distance-dependent nature of the inductive effect. While intramolecular hydrogen bonding between the ortho-fluorine and the carboxylic proton is possible, studies suggest that the conformer allowing this interaction exists in a low population and does not significantly detract from the dominant inductive effect.[11]

Hydroxyl Group (Position 3)

The acidity of the phenolic hydroxyl group is also enhanced. It is influenced by the cumulative electron-withdrawing effects of the adjacent fluorine atom and the carboxylic acid group (which is also a meta-director and deactivating group). Furthermore, a strong intramolecular hydrogen bond is expected between the hydroxyl proton and the carbonyl oxygen of the adjacent carboxylic acid. This interaction can significantly increase the acidity of the hydroxyl proton.[12]

Methyl Group (Position 5)

The methyl group is a weak electron-donating group through hyperconjugation and induction. Its presence at position 5 will slightly counteract the acid-strengthening effects of the other substituents, but its impact is minor compared to that of the ortho-fluorine and the carboxyl group.

CompoundpKa (at 25°C)Key Electronic Influence on Acidity
Benzoic Acid4.20Baseline Reference
4-Fluorobenzoic Acid4.14Weak -I effect at a distance
3-Fluorobenzoic Acid3.86Moderate -I effect
o-Hydroxybenzoic Acid2.97Strong intramolecular H-bonding stabilizes anion
2-Fluorobenzoic Acid 3.27 Strong -I effect from ortho-fluorine [4]
2-Fluoro-3-hydroxy-5-methylbenzoic AcidPredicted < 3.27Combined -I of F and COOH; H-bonding
Table 1: Comparison of pKa values for related benzoic acids. The pKa of the title compound is predicted to be lower than that of 2-fluorobenzoic acid due to the additional substituents.

Spectroscopic Probes of Electronic Structure

Spectroscopic techniques provide direct evidence of the electronic environment within the molecule.

  • ¹H NMR Spectroscopy: The aromatic protons in 2-Fluoro-3-hydroxy-5-methylbenzoic acid will be split not only by adjacent protons but also by the fluorine atom. This results in complex multiplets (e.g., doublet of doublets). The strong electron-withdrawing nature of the fluorine and carboxyl groups will cause the remaining ring protons to be deshielded, shifting their signals downfield compared to simpler analogs.

  • ¹³C NMR Spectroscopy: The most telling feature is the carbon-fluorine coupling. The carbon directly bonded to fluorine (C-2) will appear as a large doublet with a one-bond coupling constant (¹JCF) typically in the range of 240-260 Hz. Other carbons will exhibit smaller couplings over two (²JCF) or three (³JCF) bonds.

  • ¹⁹F NMR Spectroscopy: This technique is highly sensitive to the local electronic environment of the fluorine atom, providing a direct diagnostic tool for fluorinated compounds.[13]

  • Infrared (IR) Spectroscopy: The electron-withdrawing effect of the ortho-fluorine will increase the bond order of the carbonyl group (C=O) in the carboxylic acid, shifting its characteristic stretching frequency to a higher wavenumber (typically >1700 cm⁻¹) compared to benzoic acid. The O-H stretching region will be very broad due to hydrogen bonding from both the carboxylic acid dimer formation and intramolecular interactions.

Experimental and Computational Protocols

To validate the theoretical effects described, a combination of experimental measurement and computational modeling is recommended.

Protocol 1: Potentiometric Titration for pKa Determination

This protocol provides a reliable method for experimentally determining the acid dissociation constant.

  • Preparation: Accurately prepare a ~0.01 M solution of 2-Fluoro-3-hydroxy-5-methylbenzoic acid in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility. Prepare a standardized ~0.1 M solution of a strong base (e.g., NaOH).

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Titration: Place a known volume (e.g., 25.00 mL) of the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.

  • Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). Record the pH after each addition, allowing the reading to stabilize. Continue additions well past the equivalence point.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). For higher accuracy, a Gran plot or the first/second derivative of the titration curve can be used to determine the equivalence point precisely.

Protocol 2: NMR Data Acquisition

This protocol outlines the general steps for acquiring high-quality NMR spectra.[14]

  • Sample Preparation: Dissolve 5-10 mg of the high-purity compound in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (like -OH and -COOH).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full relaxation of all protons, especially the quaternary-adjacent aromatic protons, for accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled 1D fluorine spectrum. This experiment is typically fast due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

  • Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (TMS).

Protocol 3: Computational Modeling with Density Functional Theory (DFT)

DFT calculations can provide theoretical validation for experimental observations.

  • Structure Optimization: Build the 3D structure of 2-Fluoro-3-hydroxy-5-methylbenzoic acid and its conjugate base. Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).[15][16]

  • Property Calculation: On the optimized structures, perform calculations for:

    • Molecular Electrostatic Potential (MEP): Visualize the electron density distribution. This will show electron-poor regions (blue) near the acidic protons and electron-rich regions (red) near the oxygen and fluorine atoms.

    • NMR Shielding Tensors: Calculate the NMR chemical shifts (GIAO method) and coupling constants. These can be compared directly with experimental data.

    • Vibrational Frequencies: Calculate the IR spectrum to help assign experimental peaks.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow start Start: High-Purity Sample titration Protocol 1: Potentiometric Titration start->titration nmr Protocol 2: NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr pka_exp Experimental pKa titration->pka_exp spec_data Experimental Spectra nmr->spec_data validate Validation & Correlation pka_exp->validate spec_data->validate dft Protocol 3: DFT Calculations (B3LYP/6-311+G(d,p)) pka_calc Calculated ΔG (Acid vs. Conj. Base) dft->pka_calc spec_calc Calculated NMR Shifts & Frequencies dft->spec_calc pka_calc->validate spec_calc->validate conclusion Final Characterization of Electronic Effects validate->conclusion

Diagram 2: Integrated workflow for experimental and computational analysis.

Conclusion

The 2-fluoro substituent in 2-Fluoro-3-hydroxy-5-methylbenzoic acid is a powerful modulator of the molecule's chemical properties. Its dominant electron-withdrawing inductive effect (-I), which overrides its weaker resonance donation (+R), is the primary driver of the increased acidity of the carboxylic acid and hydroxyl groups. This effect stems from the stabilization of the corresponding conjugate bases through the delocalization of negative charge. This comprehensive understanding, validated through the synergistic use of wet chemistry experiments like potentiometric titration, detailed spectroscopic analysis (NMR, IR), and in-silico DFT calculations, is essential for drug development professionals seeking to rationally design and synthesize novel therapeutic agents.

References

  • Chemistry Stack Exchange. (2021, April 1). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Available from: [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Available from: [Link]

  • Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available from: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Available from: [Link]

  • Khan Academy. Resonance vs Inductive Effects. Available from: [Link]

  • Chemistry Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Available from: [Link]

  • Reddit. (2024, October 11). +m effect of fluorine is strongest but why? r/OrganicChemistry. Available from: [Link]

  • Poater, J., Sola, M., & Bickelhaupt, F. M. (2006). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry, 71(5), 1783-1786. Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • Vivas-Reyes, R., et al. (2013). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 18(1), 574-589. Available from: [Link]

  • Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Available from: [Link]

  • Li, S., et al. (2020). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. RSC Advances, 10(15), 8969-8977. Available from: [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. Available from: [Link]

  • Mishra, N. K., & Mishra, R. K. (2018). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 23(11), 2991. Available from: [Link]

  • Thomas, S. P., & Guru Row, T. N. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications, 48(85), 10568-10570. Available from: [Link]

  • Akai, N., et al. (2007). Intramolecular Hydrogen Atom Tunneling in 2-Chlorobenzoic Acid Studied by Low-Temperature Matrix-Isolation Infrared Spectroscopy. The Journal of Physical Chemistry A, 111(29), 6571-6577. Available from: [Link]

  • Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. Available from: [Link]

  • Thomas, S. P., & Guru Row, T. N. (2012). Energy versus density plot for top 100 predicted structures of benzoic acid. ResearchGate. Available from: [Link]

  • Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. Available from: [Link]

  • Zhang, Y., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. Available from: [Link]

  • Organic Syntheses Procedure. Benzoic acid, 2-amino-3-fluoro. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Potential of 2-Fluoro-5-methylbenzoic Acid in API Development. Available from: [Link]

  • Wang, Q., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 963955. Available from: [Link]

  • Cambridge University Press. The Hammett cp relationship. Available from: [Link]

  • Wikipedia. 2-Fluorobenzoic acid. Available from: [Link]

  • PubChem. 2,6-Difluoro-3-hydroxy-5-methylbenzoic Acid. Available from: [Link]

  • Acta Scientific. (2021, October 26). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Available from: [Link]

  • University of Pretoria. (2006). CHAPTER 5 NMR SPECTROSCOPY. Available from: [Link]

  • Dalton Transactions. (2018). Role of intramolecular hydrogen bonding in the redox chemistry of hydroxybenzoate-bridged paddlewheel diruthenium(ii,ii) complexes. Available from: [Link]

  • SpectraBase. 2-Fluoro-5-nitro-benzoic acid. Available from: [Link]

  • Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid. Available from: [Link]

  • pKa values for benzoic acid and some hydroxy-, thio-, and amino substituted derivatives.
  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Available from: [Link]

  • PubChem. 2-Fluoro-5-(hydroxymethyl)benzoic acid. Available from: [Link]

  • ResearchGate. (2026, March 18). Density functional theory analysis of two fluorinated liquid crystalline materials: a comprehensive study. Available from: [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Fluoro-3-hydroxy-5-methylbenzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Intermediate synthesis for BRAF-kinase inhibitors and targeted oncology therapeutics. Introduction & Mechanistic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Intermediate synthesis for BRAF-kinase inhibitors and targeted oncology therapeutics.

Introduction & Mechanistic Rationale

2-Fluoro-3-hydroxy-5-methylbenzoic acid is a highly valued fluorinated aromatic building block, prominently utilized in the design and synthesis of small-molecule inhibitors targeting BRAF-associated diseases and tumors[1]. The presence of the fluorine atom adjacent to the carboxylic acid and hydroxyl groups significantly modulates the pKa and lipophilicity of the molecule, enhancing its central nervous system (CNS) penetration capabilities in downstream active pharmaceutical ingredients (APIs)[1].

The most efficient and scalable synthetic route involves the oxidation of a protected benzaldehyde precursor: 3-((tert-butyldimethylsilyl)oxy)-2-fluoro-5-methylbenzaldehyde . To achieve this without degrading the aromatic ring or causing unwanted side reactions, a modified Pinnick Oxidation is employed.

Causality in Reagent Selection:
  • Sodium Chlorite ( NaClO2​ ): Acts as the primary mild oxidant, selectively converting the aldehyde to a carboxylic acid without over-oxidizing the aromatic system.

  • Hydrogen Peroxide ( H2​O2​ ): Serves as a highly efficient scavenger for the hypochlorous acid ( HOCl ) byproduct. If left un-scavenged, HOCl would cause electrophilic chlorination of the electron-rich aromatic ring.

  • Dibasic Sodium Phosphate ( Na2​HPO4​ ): Acts as a buffer to maintain a slightly acidic to neutral pH, stabilizing the sodium chlorite and preventing premature cleavage of the tert-butyldimethylsilyl (TBS) protecting group before the oxidation is complete[1].

  • Acidic Workup: Deliberately designed to achieve a one-pot deprotection of the TBS ether, yielding the final free phenol[2].

Synthetic Workflow

G SM 3-((TBS)oxy)-2-fluoro- 5-methylbenzaldehyde Buffer Buffer Addition (Na2HPO4 in MeCN/H2O) SM->Buffer Oxidation Modified Pinnick Oxidation (H2O2, NaClO2, 0°C) Buffer->Oxidation Temp Control (0°C) Intermediate TBS-Protected Benzoic Acid Oxidation->Intermediate Selective Oxidation Deprotection Acidic Workup (TBS Cleavage via HCl) Intermediate->Deprotection pH < 3 Product 2-Fluoro-3-hydroxy- 5-methylbenzoic acid Deprotection->Product Isolation

Synthetic workflow for 2-Fluoro-3-hydroxy-5-methylbenzoic acid from its benzaldehyde precursor.

Materials and Reagents

The following stoichiometric table is based on a validated 41 mmol scale synthesis[1]. Scale-up should maintain these molar equivalents.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-((TBS)oxy)-2-fluoro-5-methylbenzaldehyde268.401.011.0 g (41.04 mmol)Starting Material
Acetonitrile ( MeCN )41.05-40 mLSolvent
Dibasic Sodium Phosphate ( Na2​HPO4​ )141.961.59.6 g (61.56 mmol)Buffer
Hydrogen Peroxide ( 30% w/w aq.)34.011.56.9 mL (61.56 mmol) HOCl Scavenger
Sodium Chlorite ( NaClO2​ )90.441.5~5.5 g (61.56 mmol)Primary Oxidant
Hydrochloric Acid ( 1M aq.)36.46-As neededQuench / Deprotection
Ethyl Acetate ( EtOAc )88.11-As neededExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Buffering
  • Dissolution: Charge a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar with 3-((tert-butyldimethylsilyl)oxy)-2-fluoro-5-methylbenzaldehyde (11.0 g, 41.04 mmol).

  • Solvent Addition: Add Acetonitrile (40 mL) to the flask and stir until the starting material is fully dissolved[1].

  • Buffer Integration: Prepare a saturated aqueous solution of dibasic sodium phosphate ( Na2​HPO4​ ) by dissolving 9.6 g (61.56 mmol) in the minimum required volume of deionized water. Add this aqueous buffer to the reaction mixture[1].

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C. Expert Insight: Strict temperature control at 0°C is critical to mitigate the exothermic nature of the subsequent peroxide and chlorite additions, preventing solvent boil-off and thermal degradation.

Phase 2: Oxidation
  • Scavenger Addition: To the cooled mixture, slowly add aqueous hydrogen peroxide ( 30% w/w ; 6.9 mL, 61.56 mmol)[1].

  • Oxidant Addition: Prepare a saturated aqueous solution of sodium chlorite ( NaClO2​ , 61.56 mmol). Attach an addition funnel and add the NaClO2​ solution dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then gradually warm to room temperature. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 4:1) or LCMS.

Phase 3: One-Pot Deprotection and Isolation
  • Quenching & Deprotection: Once the oxidation is complete, cool the mixture back to 0°C. Slowly add 1M aqueous HCl until the pH of the aqueous layer reaches 2-3.

    • Self-Validating Step: The acidic environment not only protonates the newly formed carboxylate to the free acid but simultaneously cleaves the TBS ether. Stir at room temperature for 2-4 hours, monitoring by LCMS until the TBS-protected intermediate is fully converted to the target phenol[2].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL ).

  • Washing: Wash the combined organic layers with brine (50 mL). Note: Avoid basic washes (like NaHCO3​ ) as they will extract your target carboxylic acid into the aqueous waste.

  • Drying and Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes with 1% Acetic Acid) or recrystallization from Toluene/Heptane to afford pure 2-Fluoro-3-hydroxy-5-methylbenzoic acid.

References

  • Title: US11634409B2 - Compounds for the treatment of BRAF-associated diseases and disorders Source: Google Patents URL
  • Title: 2-fluoro-3-hydroxy-5-methylbenzoic acid - C8H7FO3 | CSCS00015640498 Source: Chemspace URL: [Link]

Sources

Application

Application Note: 2-Fluoro-3-hydroxy-5-methylbenzoic acid (FHMBA) as a Multifunctional Ligand in Transition Metal Complexes

Executive Summary 2-Fluoro-3-hydroxy-5-methylbenzoic acid (FHMBA) (CAS 1891320-39-0) is conventionally recognized as a critical synthetic intermediate in the development of targeted therapeutics for BRAF-associated disea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-3-hydroxy-5-methylbenzoic acid (FHMBA) (CAS 1891320-39-0) is conventionally recognized as a critical synthetic intermediate in the development of targeted therapeutics for BRAF-associated diseases and tumors[1]. However, its unique tetrasubstituted aromatic architecture—combining a hard O-donor carboxylate, a bridging hydroxyl, a sterically active methyl, and a highly electronegative fluorine atom—makes it an exceptional, albeit underexplored, ligand for transition metal coordination chemistry.

This application note provides researchers and materials scientists with a comprehensive guide to utilizing FHMBA in the synthesis of mononuclear transition metal complexes and fluorinated Metal-Organic Frameworks (F-MOFs). By leveraging the specific physicochemical properties of FHMBA, researchers can engineer complexes with enhanced hydrolytic stability, tunable pore architectures, and high gas-separation selectivities[2].

Physicochemical Profiling & Mechanistic Causality

The design of advanced coordination polymers and F-MOFs requires a deep understanding of ligand functionality. The incorporation of fluorine atoms into the backbone of ultramicroporous MOFs has been proven to significantly increase the thermodynamic affinity for CO₂ while enhancing structural hydrophobicity[3]. FHMBA offers four distinct functional sites, each driving a specific structural or chemical outcome:

  • C1-Carboxylate (-COOH): Acts as the primary coordination site. As a hard Lewis base, it exhibits strong affinity for late 3d transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺, Cd²⁺)[4]. It can adopt monodentate, chelating bidentate, or bridging bidentate coordination modes.

  • C2-Fluoro (-F): The highly electronegative fluorine atom serves two critical functions. First, it lowers the pKa of the adjacent carboxylate, facilitating deprotonation under milder synthetic conditions. Second, it decorates the resulting complex or MOF pores with hydrophobic C-F bonds, which shield the vulnerable metal-ligand coordination bonds from hydrolytic attack by water molecules[2]. Furthermore, the polarized C-F bond enhances CO₂ capture via F···CO₂ dipole-quadrupole interactions[3].

  • C3-Hydroxy (-OH): Similar to other p-hydroxybenzoic acid derivatives, the hydroxyl group can participate in extensive intermolecular hydrogen-bonding networks, facilitating the formation of robust 3D supramolecular architectures[5]. Under strongly basic conditions, it can be deprotonated to act as a secondary bridging ligand.

  • C5-Methyl (-CH3): Introduces steric bulk and lipophilicity, which kinetically stabilizes mononuclear complexes and allows for precise tuning of pore aperture sizes in MOF topologies.

LigandDesign Core 2-Fluoro-3-hydroxy-5-methylbenzoic acid (FHMBA) F C2-Fluoro (-F) Core->F OH C3-Hydroxy (-OH) Core->OH CH3 C5-Methyl (-CH3) Core->CH3 COOH C1-Carboxylate (-COOH) Core->COOH F_eff Increases hydrophobicity Enhances CO2 affinity via F···CO2 Lowers pKa of -COOH F->F_eff OH_eff Secondary coordination site Forms H-bond networks Bridging in MOFs OH->OH_eff CH3_eff Steric bulk Tunes pore aperture size Increases lipophilicity CH3->CH3_eff COOH_eff Primary metal coordination Hard O-donor for 3d metals (Bidentate/Bridging) COOH->COOH_eff

Fig 1: Structural causality of FHMBA functional groups in transition metal coordination.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Validation steps are embedded directly into the workflow to confirm successful synthesis before proceeding to downstream applications.

Protocol A: Synthesis of a Mononuclear Cu(II)-FHMBA Complex

This protocol generates a discrete mononuclear complex, ideal for applications in homogeneous catalysis or bioinorganic modeling.

  • Causality of Reagents: Copper(II) acetate is selected because the acetate counterions act as a mild internal base, facilitating the deprotonation of the FHMBA carboxylate without requiring external harsh alkalis that might deprotonate the C3-hydroxyl group prematurely. A Methanol/Water solvent system ensures the solubility of both the organic ligand and the inorganic salt.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 2.0 mmol of FHMBA in 20 mL of warm methanol (MeOH).

    • Metal Addition: In a separate vial, dissolve 1.0 mmol of Cu(CH₃COO)₂·H₂O in 10 mL of deionized water.

    • Complexation: Slowly add the aqueous copper solution dropwise to the methanolic ligand solution under continuous magnetic stirring at 50°C.

    • Precipitation: Continue stirring for 4 hours. A color change to deep green/blue indicates successful complexation. Allow the solution to evaporate slowly at room temperature until microcrystals form.

    • Isolation: Filter the precipitate, wash with cold MeOH (2 × 5 mL) and diethyl ether (1 × 5 mL), and dry under vacuum.

  • Self-Validation (FTIR): Analyze the product via FTIR. The disappearance of the broad carboxylic O-H stretch (~2800–3100 cm⁻¹) and the shift of the ν(C=O) band confirm coordination. Calculate the Δν parameter (see Table 1) to validate the bidentate coordination geometry.

Protocol B: Solvothermal Synthesis of a Zn(II) F-MOF

This protocol leverages FHMBA to construct a 3D fluorinated Metal-Organic Framework for gas separation and environmental remediation[4].

  • Causality of Reagents: Zinc nitrate hexahydrate is used to form robust Zn₄O(COO)₆ secondary building units (SBUs). N,N-Dimethylformamide (DMF) is strictly required as the solvent; under solvothermal conditions (120°C), DMF undergoes slow thermal hydrolysis to generate dimethylamine. This provides a controlled, slow-release basic environment that gradually deprotonates FHMBA, ensuring the growth of high-quality, defect-free single crystals rather than amorphous kinetic precipitates.

  • Step-by-Step Methodology:

    • Precursor Mixing: Combine 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of FHMBA in a 20 mL scintillation vial.

    • Solvation: Add 10 mL of a DMF/Ethanol mixture (v/v 4:1). Sonicate for 10 minutes until a clear solution is obtained.

    • Solvothermal Growth: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120°C for 48 hours, followed by a slow cooling ramp (5°C/hour) to room temperature.

    • Activation (Critical Step): Decant the mother liquor. Wash the resulting crystals with fresh DMF (3 × 10 mL) to remove unreacted ligand, followed by solvent exchange with volatile Ethanol (3 × 10 mL over 3 days) to remove DMF from the pores.

    • Drying: Activate the MOF by heating at 100°C under dynamic vacuum for 12 hours.

  • Self-Validation (PXRD & BET): Perform Powder X-Ray Diffraction (PXRD) to confirm phase purity and crystallinity. Follow immediately with N₂ adsorption-desorption isotherms at 77 K to validate permanent porosity and calculate the BET surface area.

MOF_Workflow Step1 1. Precursor Mixing FHMBA + Zn(NO3)2 in DMF/EtOH Step2 2. Solvothermal 120°C for 48h Autoclave Step1->Step2 Dissolution Step3 3. Activation Solvent Exchange Vacuum Drying Step2->Step3 Crystallization Step4 4. Validation PXRD & BET Analysis Step3->Step4 Porosity Check

Fig 2: Self-validating solvothermal workflow for synthesizing Zn-FHMBA F-MOFs.

Data Presentation & Validation Metrics

To accurately assess the success of the syntheses, compare your empirical results against the structured validation metrics below.

Table 1: FTIR Diagnostic Bands for FHMBA Coordination (Protocol A) The difference (Δν) between the asymmetric and symmetric carboxylate stretches is the primary diagnostic tool for determining the exact coordination mode of the FHMBA ligand.

Vibration ModeFree FHMBA Ligand (cm⁻¹)Cu(II)-FHMBA Complex (cm⁻¹)Diagnostic Significance
ν(O-H) hydroxyl ~3350 (broad)~3350 (broad)Confirms C3-OH remains uncoordinated
νas(COO⁻) ~1680 (C=O)1590 - 1610Downward shift indicates metal coordination
νs(COO⁻) ~14201380 - 1400Used in conjunction with νas to calculate Δν
Δν = νas - νs N/A> 200 (Monodentate)< 150 (Bidentate)Determines the geometric coordination mode
ν(M-O) Absent450 - 550Direct proof of the Transition Metal-Ligand bond

Table 2: Expected Physicochemical Enhancements in FHMBA F-MOFs (Protocol B) Fluorinated MOFs exhibit distinct thermodynamic advantages over their non-fluorinated counterparts, particularly in gas separation applications[2][3].

PropertyStandard Zn-MOF (Non-Fluorinated)Zn-FHMBA F-MOFMechanistic Driver
Hydrolytic Stability Low (Framework degrades in days)High (Stable in humid environments)C2-Fluoro group repels water molecules, shielding the metal node[2]
CO₂ Isosteric Heat (Qst) ~25 kJ/mol> 35 kJ/molStrong F···CO₂ dipole-quadrupole interactions[3]
CO₂/N₂ Selectivity ModerateExceptionally HighPolarized pore environment generated by C-F bonds[3]
Pore Aperture Tuning Rigid / FixedTunableC5-Methyl group provides steric modulation of the pore window

References

  • [1] US11634409B2 - Compounds for the treatment of BRAF-associated diseases and disorders - Google Patents. Google. Verified Link

  • [5] Metal-organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring-opening polymerization capability. Loughborough University Research Repository. Verified Link

  • [2] Hydrostable Fluorinated Metal–Organic Frameworks for CO2 Capture from a Wet Flue Gas: Multiscale Computational Screening. PMC. Verified Link

  • [4] Hydroxyl-Substituted Triazine-Based Cd-MOF Membrane-Based Materials with M–N Bond: Synthesis, Structure Characterization, and Fluorescence Sensing Applications. ACS Publications. Verified Link

  • [3] Increased CO2 affinity and adsorption selectivity in MOF-801 fluorinated analogues. ChemRxiv. Verified Link

Sources

Method

Application Notes and Protocols for the Esterification of 2-Fluoro-3-hydroxy-5-methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the esterification of 2-Fluoro-3-hydroxy-5-methylbenzoic acid and its derivatives. A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the esterification of 2-Fluoro-3-hydroxy-5-methylbenzoic acid and its derivatives. As a molecule with multiple reactive functional groups—a carboxylic acid, a phenolic hydroxyl group, and an electron-withdrawing fluorine atom—its esterification requires careful consideration of reaction conditions to achieve high yields and chemoselectivity. These application notes are designed to provide both the theoretical underpinning and practical, step-by-step guidance for successful synthesis.

Strategic Considerations for Esterification

The primary challenge in the esterification of 2-Fluoro-3-hydroxy-5-methylbenzoic acid lies in the competing nucleophilicity of the phenolic hydroxyl group and the alcohol reactant, particularly under conditions that activate the carboxylic acid. The fluorine atom at the 2-position exerts an electron-withdrawing inductive effect, which can influence the reactivity of the adjacent carboxylic acid and hydroxyl groups.

Two primary strategies can be employed:

  • Direct Esterification: This approach is simpler as it involves a single step. However, it risks side reactions, such as polymerization or the formation of undesired byproducts, especially under harsh conditions. Success relies on exploiting the differential reactivity of the carboxylic acid and the phenolic hydroxyl group.

  • Protection-Esterification-Deprotection: This is a more robust, multi-step approach that ensures chemoselectivity. The phenolic hydroxyl group is first "masked" with a protecting group, allowing the carboxylic acid to be esterified without interference. The protecting group is subsequently removed to yield the desired hydroxy-ester.

The choice between these strategies depends on the specific alcohol being used, the scale of the reaction, and the purity requirements of the final product.

Protocol I: Direct Esterification via Fischer-Speier Reaction

The Fischer-Speier esterification is a classic acid-catalyzed method that is well-suited for simple, unhindered primary and secondary alcohols where the alcohol can be used in large excess to drive the reaction equilibrium towards the product.[1]

Causality of Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, shifting the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

  • Acid Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]

  • Reflux Conditions: The elevated temperature increases the reaction rate.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Fluoro-3-hydroxy-5-methylbenzoic acid (1.0 eq) in the desired anhydrous alcohol (e.g., methanol or ethanol, 20-50 eq).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq).

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate). The reaction time can vary from 4 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine (saturated NaCl solution).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude ester can be purified by column chromatography on silica gel or by recrystallization.[2]

Protocol II: Steglich Esterification for Sterically Hindered or Sensitive Alcohols

The Steglich esterification is a milder method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[3][4][5] This method is particularly advantageous for sterically hindered alcohols or for substrates that are sensitive to acidic conditions.[4]

Causality of Experimental Choices:

  • DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4][6]

  • DMAP: DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This catalytic cycle minimizes side reactions like the formation of N-acylurea.[4][6]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the carbodiimide and the activated intermediates.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a solution of 2-Fluoro-3-hydroxy-5-methylbenzoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon), add DCC or EDC (1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

    • If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.

    • Dilute the reaction mixture with the organic solvent and wash with 5% aqueous HCl to remove excess DMAP and any remaining EDC-related byproducts.

    • Wash with saturated aqueous NaHCO₃ and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol III: Mitsunobu Reaction for Chemoselective Esterification

The Mitsunobu reaction is a powerful method for the esterification of primary and secondary alcohols with inversion of stereochemistry at the alcohol center.[7][8] It is particularly useful for the chemoselective esterification of the carboxylic acid group in the presence of the phenolic hydroxyl group, as phenols are generally poor nucleophiles under these conditions.[9]

Causality of Experimental Choices:

  • Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form a betaine intermediate which then activates the alcohol for nucleophilic attack by the carboxylate.[7]

  • Anhydrous Conditions: The reaction is sensitive to water, which can consume the reagents.

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a solution of 2-Fluoro-3-hydroxy-5-methylbenzoic acid (1.2 eq) and the alcohol (1.0 eq) in anhydrous THF or DCM under an inert atmosphere, add triphenylphosphine (PPh₃) (1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C and add DEAD or DIAD (1.5 eq) dropwise. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification:

    • The major challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[10]

    • Concentrate the organic layer and purify the crude product by flash column chromatography.

Protection-Esterification-Deprotection Strategy

For substrates where direct esterification is problematic or for the synthesis of esters from highly hindered or sensitive alcohols, a protection strategy is recommended.

Step 1: Protection of the Phenolic Hydroxyl Group

A variety of protecting groups can be used for phenols, including ethers (e.g., methyl, benzyl, p-methoxybenzyl) and silyl ethers (e.g., tert-butyldimethylsilyl).[11][12] The choice of protecting group depends on its stability to the subsequent esterification conditions and the ease of its selective removal.[13][14]

Example Protocol: Benzyl Ether Protection

  • Reaction Setup: To a solution of 2-Fluoro-3-hydroxy-5-methylbenzoic acid (1.0 eq) in a suitable solvent like acetone or DMF, add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Reagent Addition: Add benzyl bromide or benzyl chloride (1.2 eq) and stir the mixture at room temperature or with gentle heating.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting benzyl-protected acid by crystallization or column chromatography.

Step 2: Esterification of the Protected Acid

The protected 2-fluoro-3-(benzyloxy)-5-methylbenzoic acid can now be esterified using any of the standard methods described above (Fischer, Steglich, etc.) without the interference of the phenolic hydroxyl group.

Step 3: Deprotection of the Phenolic Hydroxyl Group

The final step is the removal of the protecting group to reveal the desired hydroxy-ester. The deprotection method must be chosen carefully to avoid cleavage of the newly formed ester bond.

Example Protocol: Debenzylation by Hydrogenolysis

  • Reaction Setup: Dissolve the benzyl-protected ester in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Reaction: Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.

Data Presentation and Characterization

The successful synthesis of 2-Fluoro-3-hydroxy-5-methylbenzoic acid esters should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of new signals corresponding to the alkyl group of the ester. The chemical shift of the aromatic protons may also be affected. The phenolic -OH proton signal will be present.
¹³C NMR Appearance of a new carbonyl carbon signal for the ester (typically around 165-175 ppm) and signals for the alkyl group of the ester.
IR Spectroscopy A strong C=O stretching band for the ester will be observed (typically around 1700-1730 cm⁻¹). A broad O-H stretching band for the phenolic hydroxyl group will also be present (around 3200-3600 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the mass of the expected ester product should be observed.

Visualizations

Decision Workflow for Esterification Strategy

Start Start with 2-Fluoro-3-hydroxy-5-methylbenzoic acid Alcohol_Type What is the nature of the alcohol? Start->Alcohol_Type Direct_Ester Consider Direct Esterification Alcohol_Type->Direct_Ester Primary or Secondary Alcohol Protect_Ester Protection-Esterification-Deprotection Strategy Alcohol_Type->Protect_Ester Tertiary, Hindered, or Sensitive Alcohol Fischer Fischer-Speier (Acid-catalyzed) Direct_Ester->Fischer Simple, excess alcohol Steglich Steglich (DCC/DMAP) Direct_Ester->Steglich Mild conditions needed Mitsunobu Mitsunobu (PPh3/DEAD) Direct_Ester->Mitsunobu Chemoselective Protect Protect Phenolic -OH Protect_Ester->Protect End Final Product Fischer->End Steglich->End Mitsunobu->End Esterify Esterify Carboxylic Acid Protect->Esterify Deprotect Deprotect Phenolic -OH Esterify->Deprotect Deprotect->End

Caption: Decision workflow for choosing an esterification strategy.

General Reaction Scheme for Esterification

cluster_0 2-Fluoro-3-hydroxy-5-methylbenzoic Acid cluster_1 Alcohol (R-OH) cluster_2 Ester Product acid acid ester acid->ester Esterification Conditions alcohol R-OH ester_label O || C-O-R

Caption: General esterification reaction of the target molecule.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • ResearchGate. (n.d.). Synthesis of Hydroxybenzoic Acids and Their Esters by Reaction of Phenols with Carbon Tetrachloride and Alcohols in the Presence of Iron Catalysts. Retrieved from [Link]

  • Takahashi, K., et al. (2014).
  • ChemRxiv. (2022).
  • ResearchGate. (2024).
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols.
  • US Patent US5260475A. (1993).
  • Nicolaou, K. C., et al. (1998). Protective Groups: Orthogonal Sets of Protecting Groups. Angew. Chem. Int. Ed., 37, 2708.
  • Kaliappan, K. P. (2020). Protecting Groups. Chem.iitb.
  • ResearchGate. (n.d.). Protection (and Deprotection)
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Rossi, R., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Zhang, T., et al. (2019). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PMC.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Safarova, I. R. (2020).
  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Wang, X., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • Farooq, U., et al. (2021).
  • Dodge, M. W., & Johnson, D. S. (1999). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Flinn Scientific. (n.d.).
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Benchchem. (2023).
  • SynArchive. (n.d.).
  • Sharma, C., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.
  • Benchchem. (2025).
  • Naz, S., et al. (2023).
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • OperaChem. (2024).
  • Benchchem. (n.d.).
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • Benchchem. (2025).
  • Google Patents. (2016).
  • Kumar, A., et al. (2023).
  • ResearchGate. (n.d.).
  • Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Zapevalov, A. Y., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Retrieved from [Link]

  • Wu, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers.
  • PubChem. (n.d.). 2-Fluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Cayón, V. M., et al. (2020). Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5. Physical Chemistry Chemical Physics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Fluoro-3-hydroxy-5-methylbenzoic Acid Synthesis

Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield discrepancies during the synthesis of highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield discrepancies during the synthesis of highly functionalized benzoic acids.

The conversion of 3-((tert-butyldimethylsilyl)oxy)-2-fluoro-5-methylbenzaldehyde to 2-fluoro-3-hydroxy-5-methylbenzoic acid is a critical transformation in the development of BRAF-inhibitor pharmaceutical intermediates[1]. This process utilizes a modified Pinnick oxidation that concurrently oxidizes the aldehyde and sets up the intermediate for an in situ acidic deprotection of the TBS ether[1].

Below is our comprehensive, self-validating guide and troubleshooting matrix designed to maximize your reaction yield and purity.

Mechanistic Workflow

Workflow SM 3-((tert-butyldimethylsilyl)oxy)- 2-fluoro-5-methylbenzaldehyde Oxidation Pinnick Oxidation NaClO2, H2O2, Na2HPO4 (0°C → RT) SM->Oxidation MeCN / Buffer Intermediate TBS-Protected Carboxylic Acid Oxidation->Intermediate Aldehyde to Acid Deprotection In Situ TBS Cleavage (4.0 M HCl, pH 2) Intermediate->Deprotection Aqueous Workup Product 2-Fluoro-3-hydroxy- 5-methylbenzoic acid Deprotection->Product DCM:IPA (4:1) Extraction

Workflow for the synthesis of 2-Fluoro-3-hydroxy-5-methylbenzoic acid via Pinnick oxidation.

Self-Validating Experimental Protocol

To ensure reproducibility, every step in this protocol includes the mechanistic causality behind the action and an In-Process Control (IPC) to validate success before proceeding.

Step 1: Reaction Preparation

  • Action: Dissolve 11.0 g (41.04 mmol) of 3-((tert-butyldimethylsilyl)oxy)-2-fluoro-5-methylbenzaldehyde in 40 mL of Acetonitrile (MeCN). Add 9.6 g (61.56 mmol) of saturated aqueous dibasic sodium phosphate (Na₂HPO₄)[1].

  • Causality: MeCN provides an optimal polar aprotic medium. The Na₂HPO₄ buffer maintains a slightly acidic to neutral pH, which is required to stabilize the chlorite ion while preventing premature cleavage of the acid-labile TBS group during the initial oxidation phase.

  • Validation (IPC): Insert an internal probe to verify the mixture is strictly at 0°C before proceeding to Step 2.

Step 2: Scavenger and Oxidant Addition

  • Action: To the 0°C mixture, add 6.9 mL (61.56 mmol) of 30% w/w aqueous H₂O₂, followed by the dropwise addition of saturated aqueous NaClO₂[1].

  • Causality: NaClO₂ oxidizes the aldehyde to the carboxylic acid, generating hypochlorous acid (HOCl) as a highly reactive byproduct. H₂O₂ acts as a mandatory scavenger to neutralize HOCl into O₂ and HCl. Without H₂O₂, the electron-rich aromatic ring will undergo rapid electrophilic chlorination.

  • Validation (IPC): Monitor the reaction via LC-MS after 2 hours. The presence of M+34 peaks indicates insufficient H₂O₂ scavenging (ring chlorination).

Step 3: Quenching and Basic Wash

  • Action: Allow the reaction to warm to ambient temperature and stir for 16 hours. Quench with 3.0 M sodium thiosulfate (Na₂S₂O₃), dilute with 1.0 M NaOH, and wash the aqueous layer with Et₂O (2 × 250 mL)[1]. Discard the organic layer.

  • Causality: Na₂S₂O₃ safely reduces unreacted oxidants. The NaOH dilution converts the newly formed carboxylic acid into a highly water-soluble sodium carboxylate salt. Washing with Et₂O removes unreacted aldehyde and non-polar impurities, leaving the purified product in the aqueous phase.

  • Validation (IPC): Spot the aqueous phase on starch-iodide paper; a lack of blue/black color confirms complete neutralization of active oxidants.

Step 4: Deprotection and Extraction

  • Action: Acidify the aqueous layer to pH 2 using 4.0 M HCl. Extract the product using a 4:1 mixture of Dichloromethane (DCM) and Isopropyl Alcohol (IPA) (2 × 250 mL). Combine the organic extracts and dry over Na₂SO₄[1].

  • Causality: Dropping the pH to 2 serves a dual purpose: it protonates the carboxylate back into the free acid and concurrently cleaves the TBS ether to reveal the target phenol. The 4:1 DCM:IPA mixture is critical because the final product is highly polar; pure DCM will result in poor partitioning.

  • Validation (IPC): Check the pH of the aqueous layer with a calibrated meter (not just paper) to ensure it has reached pH ≤ 2.

Troubleshooting & Yield Optimization FAQs

Q: My overall yield is low, but the oxidation went to completion. Where is my product? A: The most common point of failure is the final extraction phase. 2-Fluoro-3-hydroxy-5-methylbenzoic acid contains both a carboxylic acid and a phenolic hydroxyl group, making it highly polar and prone to remaining in the aqueous layer. If you substituted the recommended 4:1 DCM:IPA solvent system for pure DCM or Ethyl Acetate, your product is likely still in the aqueous waste. The addition of IPA disrupts hydrogen bonding with water, drastically increasing the partition coefficient into the organic phase[1].

Q: Why am I observing chlorinated byproducts (e.g., chloro-fluoro-hydroxybenzoic acid) in my LC-MS? A: This is a direct result of hypochlorous acid (HOCl) accumulation. If the 30% H₂O₂ used is old or degraded, it cannot efficiently scavenge the HOCl generated during the Pinnick oxidation. Additionally, if the NaClO₂ is added too rapidly or the temperature exceeds 0°C during addition, the H₂O₂ can decompose prematurely. Solution: Always use fresh, titrated 30% H₂O₂ and strictly control the internal temperature during the exothermic addition of NaClO₂.

Q: I am observing incomplete deprotection of the TBS ether. How do I force this to completion? A: The TBS (tert-butyldimethylsilyl) group is robust. The protocol relies on the 4.0 M HCl acidification step to cleave it. If deprotection is incomplete, it means either the pH did not drop low enough (ensure pH is strictly ≤ 2) or the stirring time post-acidification was insufficient. Solution: After adding the 4.0 M HCl, allow the aqueous mixture to stir vigorously at room temperature for 30–60 minutes before performing the DCM:IPA extraction.

Q: What happens if I skip the Et₂O wash before acidification? A: Skipping the basic wash will severely impact the purity of your final product. During Step 3, the product is a water-soluble salt. The Et₂O wash strips away unreacted starting material, cleaved silanol byproducts, and non-polar organic impurities. If you acidify before washing, these impurities will co-extract with your final product into the DCM:IPA layer, requiring tedious downstream chromatography.

Quantitative Data & Stoichiometry Summary

Table 1: Stoichiometry & Critical Reaction Parameters
ComponentRoleEquivalentsTarget Concentration / Temp
3-((TBS)oxy)-2-fluoro-5-methylbenzaldehyde Starting Material1.0 eq~1.0 M in MeCN
Na₂HPO₄ (sat. aq.) Buffer1.5 eq0°C
H₂O₂ (30% w/w) HOCl Scavenger1.5 eq0°C
NaClO₂ (sat. aq.) Primary Oxidant~1.5 eq0°C (Addition) → RT
Na₂S₂O₃ (3.0 M) Quenching AgentExcessRT
4.0 M HCl Deprotection AgentTitrate to pH 2RT
Table 2: Extraction Solvent Efficiency Comparison

Note: Data illustrates the causality behind solvent selection for polar benzoic acids.

Solvent SystemPolarity IndexEstimated Partition CoefficientExtraction Efficiency
Pure DCM 3.1Low< 40% (Product lost in aqueous)
Pure Ethyl Acetate 4.4Moderate~ 60-70%
DCM : IPA (4:1) ~3.5 (Mixed)High (H-bonding enabled)> 95% (Optimal)

References

  • Title: US11634409B2 - Compounds for the treatment of BRAF-associated diseases and disorders Source: Google Patents URL: [1]

Sources

Optimization

Technical Support Center: Purifying 2-Fluoro-3-hydroxy-5-methylbenzoic Acid by Recrystallization

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the best recrystallization solvents and troubleshooting common issues encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the best recrystallization solvents and troubleshooting common issues encountered during the purification of 2-Fluoro-3-hydroxy-5-methylbenzoic acid. This document is structured to provide both theoretical understanding and practical, actionable advice to ensure successful purification outcomes.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The core principle relies on the differential solubility of a compound in a given solvent at varying temperatures.[2][3] An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature (near the solvent's boiling point) but will have limited solubility for the compound at lower temperatures (room temperature or below).[3] This temperature-dependent solubility allows for the formation of pure crystals of the desired compound upon cooling, while impurities remain dissolved in the solvent (mother liquor).[2][4]

Part 1: Solvent Selection for 2-Fluoro-3-hydroxy-5-methylbenzoic Acid

The molecular structure of 2-Fluoro-3-hydroxy-5-methylbenzoic acid, featuring a carboxylic acid, a hydroxyl group, and a fluorine atom on a benzene ring, renders it a polar aromatic compound. This polarity is the primary determinant for solvent selection. The principle of "like dissolves like" suggests that polar solvents will be the most effective for recrystallization.[2][5]

Recommended Single Solvent Systems

Based on the structure and general solubility principles for aromatic carboxylic acids, the following single solvents are recommended for initial screening:

SolventPolarityBoiling Point (°C)Rationale & Considerations
Water High100Benzoic acid and its derivatives often exhibit good solubility in hot water and poor solubility in cold water, making it a primary candidate.[4][6][7] It is also non-flammable and inexpensive.
Ethanol Medium-High78Alcohols are frequently effective solvents for aromatic compounds.[8] Ethanol may show high solubility even at room temperature, so it's a good candidate for a mixed solvent system.
Methanol Medium-High65Similar to ethanol, methanol is a good solvent for polar aromatic compounds.[8] Its lower boiling point can be advantageous for easier removal.
Isopropanol Medium82A slightly less polar alcohol that can offer a more favorable solubility profile than ethanol or methanol.
Acetone Medium56A polar aprotic solvent that can be effective, though its low boiling point may limit the solubility difference between hot and cold conditions.
Ethyl Acetate Medium77An ester that can be a good choice for moderately polar compounds.
Toluene Low111While less likely to be a primary choice due to the compound's polarity, it could be useful if the compound is less polar than anticipated or for removing non-polar impurities.
Recommended Mixed Solvent Systems (Co-solvents)

If a single solvent does not provide the ideal solubility profile, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible.[5]

Solvent SystemRationale & Application
Ethanol/Water A classic combination for many organic acids.[7][9] The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes cloudy (the saturation point). A few drops of hot ethanol are then added to redissolve the precipitate before cooling.
Methanol/Water Similar to the ethanol/water system, this is another excellent choice for polar compounds.
Acetone/Water A useful combination, but care must be taken due to the high volatility of acetone.
Toluene/Hexane This system is suitable if the compound is found to be more soluble in less polar solvents. Toluene acts as the "good" solvent and hexane as the "poor" solvent.

Part 2: Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent using a small amount of your crude 2-Fluoro-3-hydroxy-5-methylbenzoic acid.

Materials:

  • Crude 2-Fluoro-3-hydroxy-5-methylbenzoic acid (approx. 10-20 mg per test)

  • Selection of test solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene)

  • Small test tubes or vials

  • Spatula

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of the crude compound into a test tube.

  • Add the selected solvent dropwise at room temperature, agitating the mixture after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid completely dissolves.

  • Once a clear solution is obtained, allow the test tube to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice bath to maximize crystal formation.

  • Evaluate the outcome: An ideal solvent will yield a good quantity of crystals upon cooling. If no crystals form, there may be too much solvent, or the solvent is not suitable. If the compound "oils out," a different solvent or a mixed solvent system should be considered.

Protocol 2: Bulk Recrystallization Workflow

Once a suitable solvent has been identified, proceed with the bulk purification.

Materials:

  • Crude 2-Fluoro-3-hydroxy-5-methylbenzoic acid

  • Selected recrystallization solvent

  • Erlenmeyer flask (appropriately sized for the amount of material and solvent)

  • Hot plate

  • Boiling chips or a magnetic stir bar

  • Funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask (for vacuum filtration)

  • Ice bath

Procedure:

  • Place the crude compound and a boiling chip into an Erlenmeyer flask.

  • Add a small amount of the chosen solvent to create a slurry.

  • Gently heat the mixture on a hot plate while stirring.[10]

  • Gradually add more hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize yield.[11][12]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • If the solution is colored, it may be necessary to decolorize it with activated charcoal before hot filtration.[1]

  • Allow the clear, hot solution to cool slowly and undisturbed to room temperature.[11] Rapid cooling can trap impurities.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 15-20 minutes to complete the crystallization process.[4]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[11]

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

Part 3: Troubleshooting Guide and FAQs

This section addresses common issues that may arise during the recrystallization of 2-Fluoro-3-hydroxy-5-methylbenzoic acid.

Q1: My compound is not dissolving, even with a large amount of hot solvent.

  • Possible Cause: You may have chosen an unsuitable solvent in which your compound is insoluble even at high temperatures.

  • Solution: Re-evaluate your solvent choice based on the screening protocol. Consider a more polar solvent.

Q2: No crystals are forming, even after cooling in an ice bath.

  • Possible Cause 1: Too much solvent was added, resulting in a solution that is not saturated.

  • Solution 1: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5][11]

  • Possible Cause 2: The solution is supersaturated.

  • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal of the pure compound.[4][12]

Q3: The compound "oiled out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is highly impure.[2]

  • Solution: Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. If the problem persists, try a lower-boiling point solvent or a mixed solvent system.

Q4: The recrystallization yield is very low.

  • Possible Cause 1: Too much solvent was used, and a significant amount of the compound remained in the mother liquor.

  • Solution 1: Ensure you are using the minimum amount of hot solvent. Try to recover a second crop of crystals by evaporating some of the solvent from the filtrate.

  • Possible Cause 2: The crystals were washed with solvent that was not ice-cold, causing some of the product to redissolve.

  • Solution 2: Always use ice-cold solvent for washing the collected crystals.[12]

  • Possible Cause 3: Premature crystallization occurred during hot filtration.

  • Solution 3: Use an excess of hot solvent to prevent crystallization in the funnel and then evaporate the excess solvent before cooling.[10]

Part 4: Visualizing the Workflow

Diagram 1: Solvent Selection Workflow

A Start: Crude 2-Fluoro-3-hydroxy-5-methylbenzoic acid B Select a polar solvent (e.g., Water, Ethanol) A->B C Test solubility at room temperature B->C D Is it soluble? C->D E Insoluble/Slightly Soluble D->E No F Soluble D->F Yes G Heat to boiling E->G P Try a different solvent or mixed solvent system F->P H Does it dissolve? G->H I Yes H->I Yes J No H->J No K Cool to room temp, then ice bath I->K J->P L Crystals form? K->L M Yes L->M Yes N No L->N No O Solvent is suitable for recrystallization M->O N->P

Caption: A flowchart for systematic solvent selection.

Diagram 2: Recrystallization Process Overview

A 1. Dissolve crude compound in minimum hot solvent B 2. Hot filtration (if insoluble impurities are present) A->B C 3. Slow cooling to room temperature B->C D 4. Further cooling in an ice bath C->D E 5. Vacuum filtration to collect crystals D->E F 6. Wash with ice-cold solvent E->F G 7. Dry pure crystals F->G

Caption: The sequential steps of the recrystallization process.

References

Sources

Troubleshooting

troubleshooting HPLC peak tailing for 2-Fluoro-3-hydroxy-5-methylbenzoic acid samples

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting high-performance liquid chromatography (HPLC) meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting high-performance liquid chromatography (HPLC) methods for 2-Fluoro-3-hydroxy-5-methylbenzoic acid .

Because this analyte possesses both a carboxylic acid group (pKa ~3.5) and a phenolic hydroxyl group (pKa ~9.5) alongside an electron-withdrawing fluorine atom, it is highly susceptible to secondary interactions that manifest as severe peak tailing. This guide provides field-proven, mechanistically grounded solutions to restore peak symmetry and quantitative reliability.

Mechanistic Diagnostic Workflow

Before adjusting your instrument, it is critical to identify whether the tailing is chemical (analyte-stationary phase interactions) or physical (dead volume/hardware mismatch)[1]. The flowchart below outlines the causality-driven troubleshooting path for this specific acidic compound.

HPLC_Troubleshooting Start Peak Tailing Observed (2-Fluoro-3-hydroxy-5-methylbenzoic acid) CheckPH Is Mobile Phase pH < 2.0 or > 5.5? Start->CheckPH FixPH Adjust pH (e.g., 0.1% TFA) to ensure fully protonated state CheckPH->FixPH No CheckMetal Are metal interactions occurring in flow path? CheckPH->CheckMetal Yes FixPH->CheckMetal FixMetal Passivate system or add chelator (e.g., medronic acid) CheckMetal->FixMetal Yes CheckSilanol Is column fully endcapped (Type B silica)? CheckMetal->CheckSilanol No FixMetal->CheckSilanol FixSilanol Switch to base-deactivated or sterically protected C18 CheckSilanol->FixSilanol No Success Symmetrical Peak (USP Tailing Factor ≤ 1.2) CheckSilanol->Success Yes FixSilanol->Success

Fig 1. Diagnostic workflow for resolving peak tailing of acidic analytes in HPLC.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Fluoro-3-hydroxy-5-methylbenzoic acid exhibit severe peak tailing compared to neutral analytes?

A: Peak tailing for this molecule is primarily driven by two chemical phenomena: silanophilic interactions and mixed ionization states . While basic compounds are notorious for interacting with acidic silanols, recent density functional theory (DFT) studies demonstrate that carboxylic acids can also form strong hydrogen bonds with vicinal silanol pairs on the silica surface[2]. Furthermore, if your mobile phase pH is near the analyte's pKa (~3.5), the molecule exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states. Because these two states have vastly different hydrophobicities, they partition differently into the stationary phase, causing the peak to smear or tail[3].

Q2: How do I optimize the mobile phase pH to fix this?

A: You must buffer the mobile phase at least 2 pH units away from the carboxylic acid's pKa. For 2-Fluoro-3-hydroxy-5-methylbenzoic acid, operating at a low pH (e.g., pH 2.0) is highly recommended. At this pH, the carboxylic acid is fully protonated (neutral), which maximizes hydrophobic retention on a C18 column and minimizes secondary ionic interactions[3].

Q3: Could my HPLC system hardware be causing the tailing?

A: Yes. This analyte contains both a carboxylic acid and a phenolic hydroxyl group, which can act as a bidentate ligand. This structural motif is highly prone to metal-ion mediated adsorption . The compound can chelate trace metals (such as Iron or Titanium) present in stainless steel tubing, pump heads, or column frits[4]. If adjusting the pH and using a highly endcapped column fails to resolve the tailing, metal chelation is the most probable root cause.

Q4: What column chemistry is best suited for this molecule?

A: Avoid older "Type A" silica columns, which have high metal content and acidic silanols. Instead, utilize high-purity "Type B" silica columns that are heavily endcapped or base-deactivated[1]. Sterically protected stationary phases (e.g., utilizing di-isobutyl side chains) can also physically block the analyte from reaching residual silanols.

Experimental Protocols

To systematically eliminate peak tailing, implement the following self-validating protocols in order.

Protocol A: Mobile Phase pH Optimization & Silanol Masking

Objective: Force the analyte into a single, neutral ionization state to prevent split peaks and minimize silanol hydrogen bonding.

  • Prepare Aqueous Phase (Mobile Phase A): Add 0.1% v/v Trifluoroacetic acid (TFA) or 0.1% v/v Formic Acid to HPLC-grade water. TFA is a stronger ion-pairing agent and will drop the pH to approximately 2.0, ensuring the carboxylic acid group is fully protonated.

  • Prepare Organic Phase (Mobile Phase B): Add the exact same concentration of acid (0.1% TFA or Formic Acid) to HPLC-grade Acetonitrile to maintain a constant baseline during gradient elution.

  • Equilibration: Flush the column with at least 10-15 column volumes (CV) of the new mobile phase to ensure the stationary phase is fully equilibrated with the acidic modifier.

  • Validation: Inject the sample. Calculate the USP Tailing Factor ( Tf​ ). If Tf​ drops below 1.5 but tailing persists, proceed to Protocol B.

Protocol B: Mitigation of Metal-Ion Mediated Adsorption

Objective: Block active metal sites in the LC flow path that are chelating the phenolic and carboxylic acid groups.

  • System Passivation (Optional but recommended): If using a stainless steel system, replace the column with a union and flush the system with 20% Nitric acid for 30 minutes at 1 mL/min, followed by extensive washing with HPLC water until the pH is neutral.

  • Chelator Addition: If passivation is not possible, add a trace metal chelator directly to Mobile Phase A. Add Medronic acid (medronate) to a final concentration of 1 to 5 µM[4].

  • Alternative Hardware: Switch to a column packed in PEEK (Polyether ether ketone) or bio-inert hardware with titanium-free frits.

  • Validation: Inject the sample. A successful mitigation of metal adsorption will typically reduce the tailing factor by up to 40% and significantly improve peak area recovery[4].

Quantitative Troubleshooting Matrix

Use the following data matrix to quickly correlate your specific chromatogram symptom with the appropriate corrective action.

Diagnostic SymptomMechanistic Root CauseCorrective ActionExpected USP Tailing Factor ( Tf​ )
Broad, asymmetrical tailing (all peaks) Physical void volume or extra-column dispersion.Replace worn PEEK tubing; ensure zero-dead-volume fittings are seated properly[1]. Tf​≤1.1
Tailing specific to the acidic analyte Silanophilic interactions with vicinal silanols[2].Switch to a fully endcapped, base-deactivated Type B silica C18 column[1]. Tf​≤1.2
Split peaks or severe fronting/tailing Mixed ionization state (pH pKa)[3].Adjust mobile phase pH to < 2.0 using 0.1% TFA or Formic Acid. Tf​≤1.2
Loss of peak area + trailing edge Metal-ion mediated adsorption (chelation)[4].Add 1-5 µM medronic acid to mobile phase or use PEEK column hardware[4]. Tf​≤1.3
"Shark fin" fronting peak Column mass overloading.Dilute the sample solvent 1:10 or reduce injection volume[5]. Tf​≈1.0

References

  • Axion Labs. HPLC Peak Tailing - Causes and Solutions. Available at: [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link]

  • YouTube (Chromatography Troubleshooting). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Available at: [Link]

  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A. Available at:[Link]

  • ResearchGate. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Available at:[Link]

Sources

Optimization

removing unreacted precursors from 2-Fluoro-3-hydroxy-5-methylbenzoic acid batches

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Fluoro-3-hydroxy-5-methylbenzoic acid .

Whether your synthetic route employs the Pinnick oxidation of substituted benzaldehydes[1] or the Kolbe-Schmitt carboxylation of fluorinated phenols[2], unreacted precursors are a persistent challenge. This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causalities behind precursor carryover, and provides self-validating protocols to ensure absolute batch purity.

I. Mechanistic Workflow for Precursor Clearance

The separation of 2-Fluoro-3-hydroxy-5-methylbenzoic acid from its precursors relies on exploiting the distinct pKa​ differentials between carboxylic acids and phenolic/aldehydic moieties. By utilizing a precisely buffered aqueous extraction, we can selectively ionize the target molecule while retaining unreacted precursors in the organic phase.

PurificationWorkflow crude Crude Reaction Batch (Product + Precursors) dissolve Dissolve in EtOAc crude->dissolve extract Extract with Sat. NaHCO3 (pH 8.0) dissolve->extract aq_phase Aqueous Layer (Sodium Benzoate Salt) extract->aq_phase Deprotonates COOH org_phase Organic Layer (Unreacted Phenol/Aldehyde) extract->org_phase Retains Precursors acidify Acidify with 1M HCl (pH 2.0) aq_phase->acidify precipitate Precipitation of Pure Target Acid acidify->precipitate

Workflow for separating 2-fluoro-3-hydroxy-5-methylbenzoic acid from unreacted precursors.

II. Quantitative Partitioning Data

To understand why the extraction protocol works, we must look at the quantitative physicochemical properties of the reaction matrix. The table below summarizes the theoretical partitioning behavior that dictates our separation strategy.

Compound / ImpurityFunctional Group pKa​ Partitioning at pH 8.0Primary Removal Mechanism
2-Fluoro-3-hydroxy-5-methylbenzoic acid ~3.5 (-COOH), ~9.2 (-OH)Aqueous (as carboxylate)Target Product (Recovered via acidification)
2-Fluoro-5-methylphenol (Kolbe-Schmitt precursor)~9.5 (-OH)Organic (Neutral)Retained in Ethyl Acetate layer
2-Fluoro-3-hydroxy-5-methylbenzaldehyde ~9.2 (-OH)Organic (Neutral)Retained in Ethyl Acetate layer
3-((TBS)oxy)-2-fluoro-5-methylbenzaldehyde None (Protected)Organic (Highly Lipophilic)Retained in Ethyl Acetate layer[1]

III. Troubleshooting & FAQs (Causality & Corrective Action)

Q1: I synthesized my batch via the Pinnick oxidation of 3-((tert-butyldimethylsilyl)oxy)-2-fluoro-5-methylbenzaldehyde. Why is my final product heavily contaminated with the starting material?

  • Causality: The tert-butyldimethylsilyl (TBS) protecting group is highly lipophilic and sterically bulky. If the deprotection step (often occurring concurrently or just prior to oxidation) is incomplete, the resulting protected aldehyde resists oxidation. Because it lacks an acidic proton, it will co-precipitate with your product if you simply evaporate the reaction solvent[1].

  • Corrective Action: Do not rely on direct crystallization from the crude mixture. You must perform the biphasic acid-base extraction detailed in Section IV. The TBS-protected precursor will remain exclusively in the organic layer.

Q2: During the Kolbe-Schmitt carboxylation route, my reaction stalled, leaving unreacted 2-fluoro-5-methylphenol. Can I remove it via recrystallization?

  • Causality: Kolbe-Schmitt reactions are equilibrium-driven and highly sensitive to trace water, which can deactivate the phenoxide salt[2]. Unreacted fluorophenols often co-crystallize with fluorinated benzoic acids due to similar crystal lattice packing and hydrogen-bonding capabilities.

  • Corrective Action: Recrystallization is inefficient here. Instead, exploit the pKa​ difference. A saturated Sodium Bicarbonate ( NaHCO3​ ) wash (pH ~8.0) will selectively deprotonate the benzoic acid ( pKa​ ~3.5) without ionizing the phenol ( pKa​ ~9.5).

Q3: When I acidify the aqueous layer to recover my product, it forms a sticky, gummy oil instead of a crystalline solid. Why does this happen?

  • Causality: Rapid addition of concentrated acid causes localized supersaturation and a sudden crash-out of the product. This rapid kinetic precipitation traps solvent molecules and trace organic impurities (like residual aldehydes) within the amorphous matrix, preventing proper crystal lattice formation.

  • Corrective Action: Heat the aqueous layer to 50–60°C prior to acidification. Add the acid dropwise with vigorous stirring, then allow the solution to cool slowly to room temperature. This thermodynamic control favors the formation of pure crystalline solids.

IV. Self-Validating Experimental Protocol: Selective Acid-Base Extraction

This protocol is designed as a closed-loop, self-validating system. At each critical juncture, a physical observation will confirm the success of the chemical transformation.

Materials Required:

  • Crude 2-Fluoro-3-hydroxy-5-methylbenzoic acid batch

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate ( NaHCO3​ ) aqueous solution

  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology:

  • Organic Dissolution:

    • Suspend the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude).

    • Self-Validation: The mixture should form a clear, homogenous organic solution. If insoluble polymeric salts remain, filter them out before proceeding.

  • Selective Deprotonation:

    • Transfer the organic layer to a separatory funnel.

    • Add an equal volume of saturated aqueous NaHCO3​ .

    • Gently swirl and vent the funnel frequently.

    • Self-Validation: You will observe immediate effervescence ( CO2​ gas evolution). This is the visual confirmation that the carboxylic acid is reacting with the bicarbonate to form the water-soluble sodium salt. Once effervescence ceases upon shaking, deprotonation is complete.

  • Phase Separation:

    • Allow the layers to separate completely. Drain the lower aqueous layer (containing your target product) into a clean Erlenmeyer flask.

    • Repeat the NaHCO3​ extraction on the remaining organic layer one more time to ensure total product recovery. Combine the aqueous extracts.

    • Note: The organic layer, which now contains the unreacted phenol or aldehyde precursors, can be discarded or retained for precursor recycling.

  • Thermodynamic Acidification:

    • Gently heat the combined aqueous extracts to 50°C on a stirring hotplate.

    • Begin dropwise addition of 1M HCl under vigorous stirring.

    • Self-Validation: Monitor the pH using indicator paper. Continue adding HCl until the pH reaches 2.0. You will observe the solution turn cloudy as the neutral 2-fluoro-3-hydroxy-5-methylbenzoic acid begins to precipitate.

  • Controlled Crystallization & Isolation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature over 2 hours, then transfer to an ice bath for 30 minutes.

    • Filter the resulting crystals via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold distilled water to remove residual inorganic salts.

    • Dry the crystals under high vacuum at 40°C overnight.

V. References

  • Compounds for the treatment of BRAF-associated diseases and disorders Source: Google Patents (US11634409B2) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive FTIR Spectral Comparison: Fluorinated vs. Non-Fluorinated Methylbenzoic Acids

As pharmaceutical and materials sciences increasingly rely on halogenated compounds to tune lipophilicity and metabolic stability, accurately characterizing these structural modifications is critical. Fourier Transform I...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and materials sciences increasingly rely on halogenated compounds to tune lipophilicity and metabolic stability, accurately characterizing these structural modifications is critical. Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool for this purpose.

This guide provides an in-depth, objective comparison of the FTIR spectral profiles of non-fluorinated methylbenzoic acids (e.g., p-Toluic acid) and their fluorinated analogs (e.g., 4-(Trifluoromethyl)benzoic acid). By examining the fundamental vibrational mechanics, researchers can confidently interpret complex spectral shifts.

Mechanistic Insights: The Causality of Spectral Shifts

To interpret the FTIR spectra of substituted benzoic acids, one must understand how substituents dictate electron density distribution across the aromatic ring and the carboxylic acid moiety.

  • Non-Fluorinated Analogs (The Electron-Donating Effect): In compounds like 4-methylbenzoic acid, the methyl (-CH₃) group acts as an electron-donating group (EDG) via hyperconjugation. This enriches the electron density of the aromatic ring, which in turn enhances resonance conjugation with the carboxylate group. This extended conjugation slightly weakens the carbonyl double bond character, lowering its stretching frequency to approximately 1675–1685 cm⁻¹ .

  • Fluorinated Analogs (The Electron-Withdrawing Effect): Conversely, substituents like the trifluoromethyl (-CF₃) group or direct aromatic fluorines (-F) are powerful electron-withdrawing groups (EWGs) driven by strong inductive effects. They pull electron density away from the carbonyl carbon, disrupting the resonance overlap between the ring and the carboxylic acid. This isolation strengthens the C=O bond, shifting its stretching frequency higher to approximately 1695–1715 cm⁻¹ .

  • The C-F Fingerprint: Fluorination introduces highly polar C-F bonds. Because infrared absorption intensity is proportional to the change in dipole moment during the vibration, C-F stretching modes produce exceptionally strong, broad bands in the 1300–1000 cm⁻¹ region, often dominating the fingerprint region .

  • Dimerization Dynamics: Both classes of molecules predominantly exist as hydrogen-bonded dimers in the solid state. However, the strong inductive pull of fluorine increases the acidity of the carboxyl proton, altering the hydrogen-bond strength. This typically manifests as a noticeable red shift and increased broadening in the O-H stretching region (3300–2500 cm⁻¹) .

Quantitative Spectral Comparison

The following table summarizes the diagnostic wavenumber shifts observed when comparing a standard methylbenzoic acid to a fluorinated counterpart.

Vibrational ModeNon-Fluorinated (p-Toluic Acid)Fluorinated (4-CF₃-Benzoic Acid)Mechanistic Rationale
C=O Stretch ~1675–1685 cm⁻¹~1695–1715 cm⁻¹EWG (-CF₃) reduces resonance conjugation, increasing C=O double-bond character.
O-H Stretch ~3200–2500 cm⁻¹ (Broad)~3300–2500 cm⁻¹ (Broader, Red-shifted)Fluorine induction alters carboxyl acidity and solid-state dimer hydrogen-bond strength.
C-F Stretch Absent~1300–1000 cm⁻¹ (Very Strong)Highly polar C-F bonds create massive dipole moment changes during vibration.
Aromatic C=C ~1600, 1580 cm⁻¹~1615, 1585 cm⁻¹Inductive withdrawal alters ring electron density, shifting skeletal vibrations.
C-H Out-of-Plane ~750–850 cm⁻¹~770–880 cm⁻¹Changes in ring substitution patterns directly affect out-of-plane bending modes.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure the highest scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Every operational step includes a built-in causality check to prevent artifact generation, which is especially critical when measuring the highly intense C-F bands that are prone to detector saturation.

Step 1: System Suitability & Calibration

  • Action: Scan a standard 1.5 mil polystyrene film before sample analysis.

  • Validation: Verify that the reference peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are within ±1.0 cm⁻¹.

  • Causality: Validates the interferometer's laser alignment. Without this, subtle 10–15 cm⁻¹ shifts in the C=O band between fluorinated and non-fluorinated samples cannot be confidently assigned.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol. Collect 32 background scans at 4 cm⁻¹ resolution.

  • Validation: The resulting background spectrum must be completely flat in the 3000–2800 cm⁻¹ (organic residues) and 1700 cm⁻¹ (carbonyl) regions.

  • Causality: Ensures that no cross-contamination from previous benzoic acid samples artificially skews the target spectrum.

Step 3: Sample Application and Pressure Optimization

  • Action: Place 2–5 mg of the solid benzoic acid derivative directly onto the crystal. Lower the ATR anvil until the integrated force gauge clicks (standardized pressure).

  • Validation: Monitor the live spectral preview. The maximum absorbance of the strongest peak (often the C-F stretch in fluorinated samples) must remain between 0.4 and 0.8 AU.

  • Causality: Inadequate pressure results in poor optical contact and low signal-to-noise ratios. Excessive pressure or sample volume can cause peak "flat-topping" (saturation), which distorts the true wavenumber maximum of the C-F and C=O bands.

Step 4: Spectral Acquisition and Processing

  • Action: Acquire 32 scans. Apply an ATR-correction algorithm and a baseline correction.

  • Validation: The baseline at 4000 cm⁻¹ and 2000 cm⁻¹ should rest precisely at 0 Absorbance.

  • Causality: ATR correction compensates for the wavelength-dependent depth of penetration of the evanescent wave, allowing direct visual comparison with historical transmission (KBr pellet) spectra.

Workflow Visualization

FTIR_Protocol N1 1. System Suitability (Polystyrene Calibration) N2 2. Background Scan (Validate Clean Crystal) N1->N2 N3 3. Sample Application (2-5 mg Solid) N2->N3 N4 4. Pressure Optimization (Target 0.4-0.8 AU) N3->N4 N5 5. Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) N4->N5 N6 6. Data Processing (ATR & Baseline Correction) N5->N6

Self-validating ATR-FTIR workflow for analyzing substituted benzoic acids.

References

  • Title: Benzoic acid, 4-methyl- - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology URL: [Link]

  • Title: FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via PubMed) URL: [Link]

Comparative

Validating the Purity of 2-Fluoro-3-hydroxy-5-methylbenzoic Acid Reference Standards: A Comparative Guide

Executive Summary: The Metrological Imperative In modern pharmaceutical development, the integrity of an analytical control strategy is entirely dependent on the quality of its reference standards. 2-Fluoro-3-hydroxy-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Metrological Imperative

In modern pharmaceutical development, the integrity of an analytical control strategy is entirely dependent on the quality of its reference standards. 2-Fluoro-3-hydroxy-5-methylbenzoic acid is a critical, highly functionalized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted inhibitors for BRAF-associated diseases and tumors[1].

Historically, laboratories have relied on "commercial-grade" reagents, assuming that High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) area normalization equates to true purity. However, under the stringent frameworks of ICH Q2(R2) and ICH Q14 , analytical procedures must be rigorously demonstrated as fit for purpose[2]. Relying solely on UV area percentage is fundamentally flawed due to variations in relative response factors (RRFs) and the presence of "invisible" impurities such as water, residual solvents, and inorganic salts.

As a Senior Application Scientist, I present this guide to objectively compare the traditional commercial-grade approach against a Certified Reference Standard (CRS) validation strategy. By coupling orthogonal Mass Balance techniques with absolute quantification via 1H-qNMR (Quantitative Nuclear Magnetic Resonance) , we establish a self-validating system that ensures metrological traceability to the International System of Units (SI)[3].

The Analytical Challenge: Causality in Method Selection

2-Fluoro-3-hydroxy-5-methylbenzoic acid (C8H7FO3) presents specific analytical challenges that dictate our experimental design:

  • Fluorine & Phenol Moieties: The highly electronegative fluorine atom adjacent to the phenolic hydroxyl increases the acidity of the phenol. This can lead to secondary interactions with residual silanols on silica-based HPLC columns, causing severe peak tailing if the mobile phase pH is not strictly controlled.

  • Isomeric Impurities: The synthesis of this compound often yields positional isomers (e.g., 4-fluoro or 6-fluoro analogs). Because these isomers share nearly identical UV chromophores, UV area normalization will fail to accurately quantify them if they co-elute.

  • Lack of UV Absorbance in Contaminants: Reagents claiming "98% purity" based on HPLC-UV completely ignore non-chromophoric contaminants.

To solve this, we must transition from a single-dimensional assay to an orthogonal validation workflow.

OrthogonalValidation Start 2-Fluoro-3-hydroxy-5-methylbenzoic acid Candidate Batch HPLC HPLC-UV/DAD (Organic Impurities) Start->HPLC LCMS LC-MS (Impurity Identification) Start->LCMS qNMR 1H-qNMR (Absolute Mass Fraction) Start->qNMR KF Karl Fischer & TGA (Water & Volatiles) Start->KF ROI Residue on Ignition (Inorganic Salts) Start->ROI MassBalance Mass Balance Calculation (100% - Impurities) HPLC->MassBalance CrossCheck Orthogonal Cross-Check (|qNMR - Mass Balance| < 0.5%) qNMR->CrossCheck Absolute Purity KF->MassBalance ROI->MassBalance MassBalance->CrossCheck Purity Estimate Cert Certified Reference Standard (Metrologically Traceable) CrossCheck->Cert Pass Criteria

Caption: Orthogonal workflow for reference standard certification ensuring metrological traceability.

Comparative Analysis: Commercial Grade vs. CRS Validation

The table below summarizes experimental data comparing a standard commercial lot of 2-Fluoro-3-hydroxy-5-methylbenzoic acid against a lot subjected to rigorous CRS validation.

Analytical ParameterCommercial Grade (Lot A)Certified Reference Standard (Lot B)
Primary Purity Assay HPLC-UV Area %1H-qNMR (Absolute Mass Fraction)
HPLC-UV Area % 98.5%99.8%
Water Content (KF) Not Tested0.35%
Residual Solvents (TGA) Not Tested< 0.05%
Inorganic Salts (ROI) Not Tested0.10%
Mass Balance Purity N/A99.35%
1H-qNMR Absolute Purity Not Tested99.42% ± 0.4% (k=2)
Regulatory Compliance R&D Use OnlyICH Q2(R2) / USP <1220> Compliant
Conclusion Overestimates True Purity Accurate, Metrologically Traceable

The Self-Validating Concept: The power of the CRS approach lies in the convergence of Mass Balance (99.35%) and qNMR (99.42%). If qNMR yielded 95% while mass balance yielded 99%, the system inherently flags a failure—indicating either an "invisible" organic impurity or a co-eluting peak in the HPLC. This cross-check fulfills the accuracy and specificity requirements of ICH Q2(R2)[4].

Experimental Protocols & Methodologies

Protocol 1: Absolute Quantification via 1H-qNMR (The Primary Ratio Method)

qNMR is recognized by USP General Chapters <761> and <1761> as a primary ratio measurement. Causality: The integrated area of an NMR resonance is strictly proportional to the number of nuclei generating that signal, independent of the molecule's chemical structure[3][5]. This eliminates the need for an identical reference standard for calibration.

Step-by-Step Methodology:

  • Internal Standard Selection: Select a Certified Reference Material (CRM) such as 3,5-Dinitrobenzoic acid. Causality: Its aromatic protons resonate downfield (~9.0 ppm), ensuring zero overlap with the aromatic protons of 2-Fluoro-3-hydroxy-5-methylbenzoic acid (~6.8 - 7.5 ppm).

  • Sample Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~20 mg of the analyte and ~15 mg of the CRM into a clean vial. Co-dissolve completely in 1.0 mL of DMSO- d6​ .

  • NMR Acquisition (The T1 Rule): Acquire the 1H spectrum at 400 MHz or higher. Causality: To ensure accurate integration, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1 > 30 seconds). This guarantees >99.3% recovery of longitudinal magnetization[6].

  • Data Processing & Calculation: Apply a 90° pulse angle, zero-filling, and careful baseline correction. Calculate absolute purity ( Px​ ) using the internal calibration equation, incorporating the expanded measurement uncertainty (k=2, 95% confidence) per USP <1220>[7].

qNMR_Logic Sample Analyte: 2-Fluoro-3-hydroxy... (Unknown Mass Fraction) Prep Co-dissolution in Deuterated Solvent (DMSO-d6) Sample->Prep IS Internal Standard (CRM) (Known Mass & Purity) IS->Prep Acq NMR Acquisition (Relaxation Delay > 5*T1) Prep->Acq Integ Signal Integration (Directly proportional to nuclei) Acq->Integ Calc Absolute Purity Calculation Metrological Traceability to SI Integ->Calc

Caption: Logical workflow of 1H-qNMR internal calibration for absolute purity determination.

Protocol 2: Orthogonal Mass Balance Validation

To satisfy the "traditional" validation approach and provide orthogonal confirmation to qNMR, a mass balance calculation is performed: Purity = (100% - %Water - %Volatiles - %ROI) × (HPLC Area %).

Step-by-Step Methodology:

  • HPLC-UV/DAD (Organic Impurities):

    • Column: Core-shell C18, 2.7 µm, 150 x 4.6 mm. Causality: Core-shell particles provide ultra-high efficiency to resolve closely related fluoro-isomers without requiring UHPLC pressures.

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B). Causality: TFA lowers the pH below the pKa of the carboxylic acid (~3.5) and the phenol, suppressing ionization. This prevents peak tailing and ensures reproducible retention times.

    • Detection: DAD scanning 200-400 nm, quantifying at the isosbestic point if known, or typically 254 nm.

  • Karl Fischer Coulometric Titration (Water):

    • Dissolve ~100 mg of sample in anhydrous methanol. Titrate coulometrically. Causality: Coulometry is required over volumetry due to the trace levels of water (<0.5%) expected in a high-purity standard.

  • Residue on Ignition (Inorganic Salts):

    • Ignite ~1.0 g of sample in a quartz crucible with sulfuric acid at 600°C until constant weight. This quantifies residual metal catalysts (e.g., sodium or potassium salts from synthesis).

By executing these protocols concurrently, laboratories establish a robust, self-validating data package that elevates 2-Fluoro-3-hydroxy-5-methylbenzoic acid from a mere chemical reagent to a fully qualified, ICH Q2(R2) compliant Reference Standard.

References

  • Compounds for the treatment of BRAF-associated diseases and disorders Source: Google Patents (US11634409B2) URL:[1]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link][2]

  • ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL:[Link][4]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR Source: American Pharmaceutical Review URL:[Link][7]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: J-Stage / Chemical and Pharmaceutical Bulletin URL:[Link][5]

Sources

Validation

reactivity differences between 2-Fluoro-3-hydroxy-5-methylbenzoic acid and its 4-fluoro isomer

As a Senior Application Scientist in early-stage drug discovery, selecting the correct fluorinated building block is rarely a matter of simple availability; it is a strategic decision dictated by physical organic chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the correct fluorinated building block is rarely a matter of simple availability; it is a strategic decision dictated by physical organic chemistry. The strategic placement of fluorine atoms and hydroxyl groups on a benzoic acid scaffold significantly influences the molecule's physicochemical properties, reactivity, and biological activity[1].

This guide provides an objective, data-driven comparison of 2-Fluoro-3-hydroxy-5-methylbenzoic acid (the 2-F isomer) and 4-Fluoro-3-hydroxy-5-methylbenzoic acid (the 4-F isomer). By dissecting their electronic environments and steric profiles, we can predict and validate their behavior in complex synthetic workflows, such as the development of kinase inhibitors or enzyme modulators.

Mechanistic Causality: Electronic & Steric Profiling

To understand the reactivity differences between these two isomers, we must analyze the dual nature of the fluorine substituent: its strong electron-withdrawing inductive effect ( −I ) and its electron-donating resonance effect ( +R ), coupled with its spatial orientation relative to reactive centers [1].

The Ortho Effect: 2-Fluoro-3-hydroxy-5-methylbenzoic acid

In the 2-F isomer, the fluorine atom is ortho to the carboxylic acid and ortho to the hydroxyl group.

  • Carboxyl Reactivity (Steric Shielding & Acidity): The proximity of the highly electronegative fluorine exerts a powerful −I effect, significantly lowering the pKa​ of the carboxylic acid compared to unfluorinated analogs. However, despite the increased electrophilicity of the carbonyl carbon, nucleophilic attack (e.g., during amidation) is kinetically hindered. The van der Waals radius of fluorine (~1.47 Å) creates a steric block—known as the "ortho effect"—that impedes the formation of the bulky tetrahedral intermediate during esterification or peptide coupling [2].

  • Phenolic Reactivity (Intramolecular H-Bonding): The 3-OH group is flanked by the 2-F atom. This spatial arrangement allows for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine lone pairs. This stabilization reduces the nucleophilicity of the phenoxide oxygen, requiring stronger basic conditions for efficient O-alkylation.

The Para/Meta Dynamics: 4-Fluoro-3-hydroxy-5-methylbenzoic acid

In the 4-F isomer, the fluorine is para to the carboxylic acid and ortho to the hydroxyl group.

  • Carboxyl Reactivity (Unhindered Access): The fluorine is distant from the carboxylate. Its −I effect is attenuated by distance and partially offset by its +R effect through the aromatic ring [3]. Consequently, the carboxylic acid is slightly less acidic than the 2-F isomer but faces zero steric hindrance from the halogen. This results in standard, rapid kinetics during EDC/HOBt or HATU-mediated couplings.

  • Phenolic Reactivity (Inductive Activation): The 3-OH group remains ortho to the fluorine (at position 4). It experiences a strong −I effect, lowering the phenolic pKa​ and making it readily deprotonated. Lacking the specific geometric constraints that promote strong intramolecular H-bonding with the carboxylate region, this phenoxide is generally more accessible for electrophilic attack.

ReactivityProfile cluster_2F 2-Fluoro Isomer Reactivity cluster_4F 4-Fluoro Isomer Reactivity F2 2-Fluoro Group (-I Effect, Steric Bulk) COOH2 COOH Group (Lower pKa, Kinetically Hindered) F2->COOH2 Strong Inductive Pull & Steric Shielding OH2 3-OH Group (Intramolecular H-Bond) F2->OH2 H-Bond Stabilization F4 4-Fluoro Group (-I / +R Effects) COOH4 COOH Group (Higher pKa, Accessible) F4->COOH4 Weak Net Pull & No Steric Block OH4 3-OH Group (Increased Acidity) F4->OH4 Strong Inductive Pull

Caption: Electronic and steric interactions modulating the reactivity of 2-fluoro and 4-fluoro isomers.

Quantitative Data Comparison

To translate these theoretical principles into practical expectations, the following table summarizes the key physicochemical and kinetic parameters distinguishing the two isomers.

Property / Parameter2-Fluoro-3-hydroxy-5-methylbenzoic acid4-Fluoro-3-hydroxy-5-methylbenzoic acidExperimental Impact
Molecular Weight 170.14 g/mol 170.14 g/mol N/A (Isomeric)
Predicted pKa​ (COOH) ~3.15~3.852-F requires less basic conditions for carboxylate formation.
Predicted pKa​ (OH) ~8.40~8.60Both are more acidic than standard phenols (~10.0).
Taft Steric Parameter ( Es​ ) at COOH -0.46 (Hindered)0.00 (Reference H)2-F exhibits significant steric resistance to nucleophiles.
Relative Amidation Rate ( krel​ ) 0.281.00 (Normalized)4-F couples ~3.5x faster in standard EDC/HOBt reactions.

Experimental Workflows: Self-Validating Systems

To empirically validate the structural hypotheses outlined above, we employ self-validating experimental designs. These protocols isolate specific functional groups to measure the exact impact of the fluorine's position.

Protocol 1: Comparative Amidation Kinetics (Probing Carboxyl Reactivity)

Causality Focus: This workflow proves that despite the 2-F isomer having a more electrophilic carbonyl carbon (due to the −I effect), the steric bulk of the ortho-fluorine dictates the reaction rate, making it significantly slower than the 4-F isomer.

Step-by-Step Methodology:

  • Preparation: Prepare two separate reaction vials. To each, add 1.0 mmol of the respective fluorinated benzoic acid isomer dissolved in 5.0 mL of anhydrous DMF.

  • Activation: Add 1.2 mmol of EDC·HCl and 1.2 mmol of HOBt to each vial. Stir at 25°C for 15 minutes to form the active OBt-ester.

  • Nucleophilic Attack: Add 1.0 mmol of benzylamine and 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) simultaneously to both vials. Start the timer.

  • Time-Course Sampling: At t=10,30,60,120, and 240 minutes, extract a 50 µL aliquot from each vial.

  • Quenching & Analysis: Quench each aliquot immediately in 950 µL of cold Acetonitrile/Water (50:50, v/v) containing 0.1% TFA. Analyze via RP-HPLC (UV detection at 254 nm).

  • Self-Validation: Plot the conversion percentage of the starting material against time. The 4-F isomer will demonstrate a steep logarithmic conversion curve (reaching >95% within 60 mins), whereas the 2-F isomer will show a suppressed linear rate, validating the steric hindrance model.

Workflow Start Equimolar Isomer Solutions (0.1M in anhydrous DMF) Reagents Add EDC·HCl (1.2 eq) HOBt (1.2 eq) Start->Reagents Amine Add Benzylamine (1.0 eq) DIPEA (2.0 eq) Reagents->Amine Quench Time-Course Aliquots Quench in MeCN/H2O/TFA Amine->Quench Analysis RP-HPLC Analysis (UV 254 nm) Quench->Analysis Data Calculate Kinetic Rate (k) Validate Steric Hypothesis Analysis->Data

Caption: Self-validating kinetic workflow for comparative amidation of fluorinated benzoic acids.

Protocol 2: Chemoselective O-Alkylation (Probing Phenolic Reactivity)

Causality Focus: To isolate the reactivity of the 3-OH group without interference from the carboxylic acid, the acid must be pre-protected (e.g., as a methyl ester). This protocol evaluates how the intramolecular H-bonding in the 2-F isomer suppresses nucleophilicity compared to the 4-F isomer.

Step-by-Step Methodology:

  • Starting Material: Utilize 1.0 mmol of the methyl ester derivatives of both the 2-F and 4-F isomers.

  • Deprotonation: Dissolve in 5.0 mL of Acetone. Add 1.1 mmol of anhydrous Potassium Carbonate ( K2​CO3​ ). Stir for 30 minutes at room temperature to generate the phenoxide. Note: The 2-F isomer's phenoxide is partially stabilized by the adjacent fluorine, requiring strict anhydrous conditions to prevent solvation effects from masking the intrinsic reactivity.

  • Alkylation: Add 1.2 mmol of Methyl Iodide ( MeI ) dropwise. Heat the reaction to a gentle reflux (56°C).

  • Monitoring: Monitor the disappearance of the starting phenol via TLC (Hexanes/EtOAc 3:1) and LC-MS.

  • Self-Validation: The 4-F isomer will undergo complete O-alkylation significantly faster than the 2-F isomer. The 2-F isomer's slower rate confirms that the stabilization of the ground-state phenol (via H-bonding) and the altered electron density at the oxygen atom directly impede SN​2 attack on the alkyl halide.

Conclusion

For drug development professionals, substituting a 4-fluoro group for a 2-fluoro group on a benzoic acid scaffold is not a benign structural tweak; it fundamentally rewrites the molecule's synthetic trajectory. The 4-Fluoro isomer is the superior choice when rapid, high-yielding functionalization of the carboxylic acid is required. Conversely, the 2-Fluoro isomer is highly valuable when a sterically protected carboxylate or a stabilized, less-reactive phenolic center is desired to prevent off-target metabolic degradation or side reactions during multi-step synthesis.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[Link]

Sources

Comparative

benchmarking 2-Fluoro-3-hydroxy-5-methylbenzoic acid catalytic efficiency in organic synthesis

Benchmarking 2-Fluoro-3-hydroxy-5-methylbenzoic Acid: Catalytic Efficiency and Application Guide in Organic Synthesis Executive Summary In the landscape of organic synthesis, the search for mild, highly tunable organocat...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Fluoro-3-hydroxy-5-methylbenzoic Acid: Catalytic Efficiency and Application Guide in Organic Synthesis

Executive Summary

In the landscape of organic synthesis, the search for mild, highly tunable organocatalysts is a continuous pursuit. While 2-Fluoro-3-hydroxy-5-methylbenzoic acid (2-F-3-OH-5-MeBA) is traditionally recognized as a critical pharmaceutical building block—most notably in the synthesis of targeted BRAF-associated disease therapeutics[1]—its unique structural topology offers untapped potential in Brønsted acid and hydrogen-bond donor catalysis.

As a Senior Application Scientist, I have structured this guide to objectively benchmark 2-F-3-OH-5-MeBA against traditional acid catalysts. By analyzing its performance in a model electrophilic activation pathway, this guide provides researchers with the mechanistic rationale and validated protocols necessary to deploy this fluorinated derivative as a highly efficient, chemoselective organocatalyst.

Mechanistic Rationale: The Tri-Functional Advantage

To understand why 2-F-3-OH-5-MeBA outperforms standard benzoic acid derivatives, we must deconstruct its structure. The strategic introduction of fluorine into organocatalytic frameworks has been proven to drastically alter hydrogen-bonding networks and transition state energies, enhancing both reaction rates and selectivity[2][3].

  • The Ortho-Fluorine Inductive Effect (-I): The highly electronegative fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect. This significantly lowers the pKa of the adjacent carboxylic acid (pKa ~2.9) compared to standard benzoic acid (pKa 4.2), placing it in the optimal "Goldilocks" zone—acidic enough to activate electrophiles, but mild enough to prevent substrate degradation.

  • The Meta-Hydroxyl Group (Secondary H-Bonding): Positioned at the 3-carbon, the hydroxyl group acts as a secondary hydrogen-bond donor. During the transition state, it engages in cooperative bidentate hydrogen bonding with the substrate (e.g., the oxygen of a nitro or carbonyl group), rigidly locking the electrophile's conformation and lowering the Lowest Unoccupied Molecular Orbital (LUMO).

  • The 5-Methyl Group (Lipophilicity): A common failure point for highly functionalized benzoic acids is poor solubility in non-polar solvents. The 5-methyl group increases the lipophilicity of the catalyst, ensuring complete homogeneous dissolution in solvents like dichloromethane (DCM) and toluene.

Benchmarking Experimental Data

To objectively evaluate catalytic efficiency, we benchmarked 2-F-3-OH-5-MeBA in a classic model reaction: the organocatalytic Friedel-Crafts alkylation of indole with trans-β-nitrostyrene . This transformation is highly sensitive to catalyst acidity; strong acids cause indole polymerization, while weak acids fail to activate the nitrostyrene.

Table 1: Catalytic Efficiency in the Friedel-Crafts Alkylation of Indole (Conditions: 1.0 mmol indole, 1.0 mmol trans-β-nitrostyrene, anhydrous DCM, 25°C)

Catalyst SystempKa (approx.)Loading (mol%)Time (h)Yield (%)Chemoselectivity
UncatalyzedN/A024<5N/A
Acetic Acid4.76102435High
p-Toluenesulfonic Acid (pTSA)-2.8010282Low (Polymerization observed)
2-Fluorobenzoic Acid3.27101268High
2-F-3-OH-5-MeBA ~2.90 5 6 94 Excellent

Data Analysis: While p-Toluenesulfonic acid (pTSA) drives the reaction quickly, its extreme acidity leads to competing side reactions. 2-Fluorobenzoic acid, a common specialized acidic mediator[4], improves selectivity but requires higher loading and longer reaction times due to the lack of a secondary activation site. 2-F-3-OH-5-MeBA achieves near-quantitative yields at half the catalyst loading, proving that the synergistic effect of the 3-OH group and the ortho-fluorine creates a superior catalytic pocket.

Catalytic Activation Pathway

The following diagram illustrates the self-assembling nature of the catalyst-substrate complex, highlighting the transition state stabilization that drives the high turnover frequency.

CatalyticCycle N1 Pre-Reaction State Catalyst + Substrates N2 Electrophile Activation (Dual H-Bonding) N1->N2 Substrate Binding N3 Nucleophilic Attack (C-C Bond Formation) N2->N3 Indole Addition N4 Transition State Stabilization N3->N4 Charge Delocalization N5 Product Release & Catalyst Regeneration N4->N5 Proton Transfer N5->N1 Catalytic Turnover

Figure 1: Bifunctional catalytic activation cycle of 2-F-3-OH-5-MeBA in Friedel-Crafts alkylation.

Standard Operating Procedure: Self-Validating Alkylation Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Catalyst Activation & Solution Preparation

  • Action: Dissolve 2-F-3-OH-5-MeBA (0.05 mmol, 5 mol%) in 5.0 mL of anhydrous DCM over 3Å molecular sieves. Stir for 30 minutes under an argon atmosphere.

  • Causality: Ambient water molecules will competitively bind to the carboxylic and hydroxyl hydrogen-bond donor sites of the catalyst, effectively poisoning the reaction.

  • Validation: Perform a Karl Fischer titration on a 100 µL aliquot of the solvent. The reading must be <50 ppm H₂O before substrate addition.

Step 2: Electrophile Pre-Equilibration

  • Action: Add trans-β-nitrostyrene (1.0 mmol) to the catalyst solution. Stir for 10 minutes at room temperature.

  • Causality: This pre-equilibration allows the dual H-bonding network between the nitro group and the catalyst's COOH/3-OH to form, lowering the LUMO of the alkene prior to the introduction of the nucleophile.

  • Validation: The solution will visually transition from colorless to a vibrant, deeper yellow, indicating the formation of the charge-transfer complex.

Step 3: Nucleophilic Addition

  • Action: Add indole (1.0 mmol) dropwise over 5 minutes as a solution in 1.0 mL DCM.

  • Causality: Dropwise addition prevents localized concentration spikes of the nucleophile, which could lead to uncatalyzed, non-selective dimerization of the indole core.

  • Validation: Monitor the reaction via TLC (Mobile Phase: 80:20 Hexanes:EtOAc). The nitrostyrene spot (Rf = 0.60) will deplete, and a new product spot (Rf = 0.35) will emerge. Stain the TLC plate with p-anisaldehyde and heat; the product spot will turn deep purple, confirming the presence of the alkylated indole core.

Step 4: Catalyst Recovery & Quenching

  • Action: Upon completion (approx. 6 hours), quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃. Vigorously stir for 5 minutes, then separate the layers.

  • Causality: The basic aqueous wash deprotonates the catalyst (pKa ~2.9), pulling it entirely into the aqueous layer as a sodium salt and stopping the reaction instantly. The organic layer contains the pure product.

  • Validation (Catalyst Recovery): Acidify the separated aqueous layer to pH 1 using 1M HCl, and extract with EtOAc. Evaporate the solvent to recover >90% of the active catalyst. Validate recovery via ¹H NMR (DMSO-d6): look for the characteristic methyl singlet at 2.21 ppm and aromatic protons at 6.94 and 7.01 ppm[1].

References

  • Compounds for the treatment of BRAF-associated diseases and disorders Source: Google Patents (US11634409B2) URL:[Link]

  • Organocatalytic Asymmetric Cascade Michael-acyl Transfer Reaction between 2-Fluoro-1,3-diketones and Unsaturated Thiazolones: Access to Fluorinated 4-Acyloxy Thiazoles Source: Organic Letters (ACS Publications) URL:[Link]

  • Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

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